molecular formula C24H21N3O3 B14977146 N-(3-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(3-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B14977146
M. Wt: 399.4 g/mol
InChI Key: MGVOZBIGTXTNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its stability and biological activity. The compound’s structure includes both phenyl and methyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps. One common method includes the reaction of 3-methylphenylamine with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 3-(5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl)phenol under basic conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts stability and potential biological activity. Its complex structure allows for diverse chemical reactions and applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O3/c1-16-9-11-18(12-10-16)24-26-23(27-30-24)19-6-4-8-21(14-19)29-15-22(28)25-20-7-3-5-17(2)13-20/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

MGVOZBIGTXTNKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.